molecular formula C9H16BNO2S B3214394 (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid CAS No. 1142946-83-5

(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid

Cat. No.: B3214394
CAS No.: 1142946-83-5
M. Wt: 213.11 g/mol
InChI Key: KHULAOMARCATMS-UHFFFAOYSA-N
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Description

(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid is a thiophene-based boronic acid derivative featuring a diethylaminomethyl substituent at the 4-position of the thiophene ring. The diethylaminomethyl moiety introduces both electron-donating effects (via the lone pair on nitrogen) and steric bulk, which can influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

[4-(diethylaminomethyl)thiophen-2-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BNO2S/c1-3-11(4-2)6-8-5-9(10(12)13)14-7-8/h5,7,12-13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHULAOMARCATMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)CN(CC)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227444
Record name B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142946-83-5
Record name B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142946-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.

Scientific Research Applications

(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Steric effects: The diethylaminomethyl group introduces greater steric hindrance than methyl or halogens, which may slow reaction kinetics in Suzuki couplings .

Comparison Insights :

  • Boronic acids with polar substituents (e.g., methoxyethylphenoxy in ) exhibit potent biological activity due to enhanced solubility and target binding. The diethylaminomethyl group’s lipophilicity may reduce aqueous solubility but improve membrane permeability.
  • The basicity of the diethylamino group (pKa ~10–11) could allow protonation at physiological pH, altering interactions with enzymes or receptors compared to neutral or acidic analogs .

Reactivity in Cross-Coupling Reactions:

  • Electron-withdrawing substituents (e.g., CF3 in ) enhance boronic acid reactivity by lowering the pKa of the boronic acid, facilitating transmetallation in Suzuki couplings.
  • Electron-donating groups (e.g., diethylaminomethyl) may slow reaction rates but can improve regioselectivity in polyhalogenated substrates .

Commercial Availability and Cost

Complex substituents correlate with higher costs:

Compound Name Purity Price (per 1g) Availability
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid N/A Estimated high Limited
4-Methylthiophene-2-boronic acid 95% $40–$113 Typically in stock
(5-Ethylthiophen-2-yl)boronic acid 95% $47 (250 mg) Typically in stock

Biological Activity

(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid is a boron-containing organic compound characterized by a thiophene ring substituted with a diethylaminomethyl group and a boronic acid moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a building block for biologically active molecules.

The biological activity of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid primarily revolves around its ability to form boronate esters, which can interact with various biological targets. The mechanism often involves transmetalation processes in the presence of transition metal catalysts, such as palladium, leading to the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Therapeutic Applications

  • Antiviral Activity : Research indicates that boronic acid derivatives, including compounds similar to (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid, exhibit antiviral properties. For instance, studies have shown that specific structural modifications can enhance antiviral potency against viruses like enterovirus D68 (EV-D68) .
  • Cancer Treatment : Boron-containing compounds have been explored for their anticancer properties. An example is Bortezomib, a boronic acid derivative used in multiple myeloma treatment, which works by inhibiting the proteasome pathway, leading to apoptosis in cancer cells . The potential of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid in similar applications remains an area of ongoing research.
  • Protease Inhibition : Boronic acids are known to inhibit serine proteases, which play crucial roles in various biological processes. The structure-activity relationship (SAR) studies have demonstrated that modifications in the boronic acid structure can significantly influence its inhibitory activity against enzymes like dipeptidyl peptidase IV (DPPIV) .

Antiviral Activity Case Study

A study involving the screening of various compounds for antiviral activity highlighted the efficacy of certain derivatives against EV-D68. Compounds with specific substitutions at the 2-position of the thiophene ring showed improved potency and selectivity indices compared to standard controls .

CompoundEC50 (μM)CC50 (μM)SI
5e2.5 ± 0.5111.2 ± 15.444.5
5kTBDTBDTBD

Protease Inhibition Study

Research on boronic acids as DPPIV inhibitors revealed that specific stereoisomers exhibited significant inhibitory effects, with implications for diabetes treatment due to DPPIV's role in glucose metabolism .

CompoundIC50 (μM)Specificity
boroPro3High
Non-boronic analogsTBDLow

Comparative Analysis with Similar Compounds

The unique structure of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid distinguishes it from simpler boronic acids like phenylboronic acid and 2-thienylboronic acid. Its diethylaminomethyl substitution enhances its electronic properties and reactivity, making it a versatile candidate for various synthetic applications.

CompoundStructure TypeApplications
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acidBoron-containing organicsAntiviral, anticancer
Phenylboronic acidSimple boronic acidOrganic synthesis
2-Thienylboronic acidSimple boronic acidSuzuki-Miyaura coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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